molecular formula C10H11N3 B3192914 4-Methyl-5-phenyl-1H-imidazol-2-amine CAS No. 6646-80-6

4-Methyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B3192914
CAS No.: 6646-80-6
M. Wt: 173.21 g/mol
InChI Key: YBSODXQOFIZDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-phenyl-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a methyl group at position 4, a phenyl group at position 5, and an amine group at position 2 of the imidazole core. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and roles in heterocyclic synthesis .

Properties

IUPAC Name

5-methyl-4-phenyl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSODXQOFIZDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500034
Record name 5-Methyl-4-phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6646-80-6
Record name 5-Methyl-4-phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. describes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions. This method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of imidazoles, including this compound, often involves scalable methods such as the condensation of aldehydes with amines or amidines under controlled conditions. These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The phenyl ring and the amine group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, amines, and imidazole N-oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with imidazole structures exhibit potential anticancer activities. For instance, derivatives of 4-methyl-5-phenyl-1H-imidazol-2-amine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study highlighted the effectiveness of imidazole derivatives in targeting specific cancer pathways, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Diabetes Management
Recent research has explored the role of imidazole derivatives in managing diabetes. The compound has been associated with enhancing insulin sensitivity and regulating glucose metabolism, indicating its potential application in diabetes treatment .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized as a building block for synthesizing advanced polymeric materials. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use .

Analytical Chemistry

Chromatography Applications
The compound is employed as a standard in analytical chemistry, particularly in chromatography techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties facilitate the separation and analysis of complex mixtures, making it valuable for quality control in pharmaceuticals and other chemical industries .

  • Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .
  • Antimicrobial Testing : In another study, researchers evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli strains, showcasing its potential as a new antimicrobial agent .
  • Polymer Development Research : A research team synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers, indicating potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Structural Differences
This compound Methyl (C4), Phenyl (C5), Amine (C2) ~213.25 (estimated) Not provided Reference compound
5-(4-Methylphenyl)-1H-imidazol-2-amine 4-Methylphenyl (C5), Amine (C2) ~203.25 60472-16-4 Phenyl replaced with methylphenyl at C5
4,5-Diphenyl-1H-imidazol-2-amine Phenyl (C4 and C5), Amine (C2) ~235.28 37980-29-3 Additional phenyl at C4
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Bromophenyl (C5), Methyl (N1), Amine (C2) ~265.12 1152678-72-2 Bromine substituent on phenyl, methyl at N1
1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine Allyl (N1), 2-Fluorophenyl (C4), Methyl (C2) ~271.30 1269530-75-7 Fluorine substituent, allyl group at N1

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in 1-Allyl-4-(2-fluorophenyl)-...) enhance polarity and may improve binding affinity in biological targets .
  • N1 modifications (e.g., allyl or methyl groups) influence solubility and pharmacokinetic properties .

Physicochemical Properties

  • Lipophilicity: Compounds with fluorophenyl (e.g., 1-Allyl-4-(2-fluorophenyl)-...) exhibit higher logP values compared to non-halogenated analogs due to fluorine’s electronegativity .
  • Solubility : The presence of polar groups (e.g., amine in 4-Methyl-5-phenyl-...) enhances aqueous solubility, whereas bromophenyl derivatives may require co-solvents .
  • Stability : Trifluoromethyl-containing analogs (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine in ) show improved metabolic stability due to resistance to oxidative degradation .

Q & A

Q. What are the common synthetic routes for 4-Methyl-5-phenyl-1H-imidazol-2-amine, and what factors influence reaction efficiency?

The synthesis of this compound typically involves cyclization reactions of precursor amines or hydrazines with carbonyl-containing compounds under controlled conditions. For example, analogous imidazole derivatives are synthesized via multi-step reactions involving cycloadditions or substitutions, where temperature, solvent choice, and catalysts (e.g., acid or base) critically impact yield and purity . Key steps include:

  • Precursor functionalization : Introducing methyl and phenyl groups via alkylation or aryl substitution.
  • Cyclization : Using reagents like phosphorus oxychloride or acetic anhydride to form the imidazole ring.
  • Purification : Chromatography or recrystallization to isolate the target compound.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : To resolve hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amine, aromatic C-H stretches).
  • X-ray Crystallography : Definitive 3D structural elucidation if single crystals are obtainable (using software like SHELXL ). A purity assessment via HPLC or melting point analysis is recommended to ensure sample integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or IR data often arise from impurities, tautomerism, or dynamic effects. To address this:

  • Multi-technique cross-validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous signals .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Variable-temperature NMR : Identify temperature-dependent conformational changes or tautomeric equilibria.

Q. What strategies are employed to investigate the biological activity and mechanism of action of this compound?

Mechanistic studies often involve:

  • Enzyme/receptor binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for targets like kinases or GPCRs .
  • Cellular assays : Evaluate cytotoxicity, apoptosis induction, or metabolic inhibition in relevant cell lines.
  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger, guided by X-ray structures of target proteins .
  • Pharmacokinetic profiling : Assess absorption, distribution, metabolism, and excretion (ADME) properties in vitro.

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

SAR strategies include:

  • Substituent variation : Modifying the phenyl or methyl groups to alter steric/electronic effects. For example, introducing electron-withdrawing groups (e.g., nitro, chloro) enhances electrophilic reactivity .
  • Scaffold hopping : Replacing the imidazole core with triazole or benzimidazole moieties to improve solubility or bioavailability .
  • Quantitative SAR (QSAR) : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity data.
  • In silico mutagenesis : Predict the impact of structural changes on target binding using molecular dynamics simulations.

Methodological Considerations

Q. What experimental design principles are critical for reproducibility in synthesizing this compound?

  • Condition optimization : Use design of experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading.
  • Inert atmosphere : Prevent oxidation of sensitive intermediates by conducting reactions under nitrogen or argon .
  • Real-time monitoring : Employ TLC or inline IR to track reaction progress and minimize side products.

Q. How can computational tools enhance the development of this compound-based therapeutics?

  • Virtual screening : Identify potential targets via reverse docking against protein databases.
  • ADMET prediction : Use tools like SwissADME or ProTox-II to forecast toxicity and metabolic stability early in development .
  • Machine learning : Train models on existing imidazole derivative datasets to predict novel analogs with desired properties.

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